Xanthosine - 146-80-5

Xanthosine

Catalog Number: EVT-286078
CAS Number: 146-80-5
Molecular Formula: C10H12N4O6
Molecular Weight: 284.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-beta-D-Ribofuranosylxanthine is a natural product found in Camellia sinensis and Camellia sinensis var. assamica with data available.
Source and Classification

Xanthosine can be derived from inosine-5'-monophosphate through enzymatic reactions catalyzed by enzymes such as IMP dehydrogenase. It is primarily found in biological systems and can be synthesized through various metabolic pathways, including de novo purine biosynthesis and salvage pathways .

Synthesis Analysis

Xanthosine can be synthesized through several methods, with microbial fermentation being one of the most notable. The production of xanthosine via fermentation involves specific strains of bacteria, such as Bacillus subtilis, Escherichia coli, Bacillus megaterium, and Pseudomonas perlurida. These microorganisms are genetically modified to enhance xanthosine production under aerobic conditions, utilizing assimilable carbon and nitrogen sources in their culture media .

Technical Parameters

  • Microorganisms Used: Auxotrophic mutants of Bacillus subtilis, Escherichia coli, Bacillus megaterium, and Pseudomonas perlurida.
  • Culture Conditions: Aerobic conditions with a medium containing carbon and nitrogen sources.
  • Recovery Process: Xanthosine is extracted from the culture medium after adequate growth time .
Molecular Structure Analysis

The molecular formula of xanthosine is C10H12N4O5C_{10}H_{12}N_4O_5, with a molar mass of approximately 296.23 g/mol. The structure consists of:

  • A ribose sugar moiety.
  • A xanthine base that contains nitrogen atoms at specific positions contributing to its properties.

Structural Features

  • Ribose Sugar: A five-carbon sugar that forms part of the nucleoside structure.
  • Xanthine Base: Contains two carbonyl groups (C=O) and four nitrogen atoms within its fused ring system.

The stereochemistry around the ribose sugar is crucial for its biological function, influencing how it interacts with other biomolecules .

Chemical Reactions Analysis

Xanthosine participates in various chemical reactions, primarily related to nucleotide metabolism. Key reactions include:

  • Conversion to xanthylic acid (5'-xanthylic acid) through phosphorylation.
  • Deamination to produce uridine or cytidine derivatives.
  • Methylation processes leading to the formation of 7-methylxanthosine, which is significant in caffeine biosynthesis .

Reaction Parameters

  • Enzymatic Reactions: Enzymes such as nucleoside phosphorylases facilitate the conversion between nucleosides and their corresponding bases.
  • Conditions: Reactions typically occur under physiological conditions with specific pH and temperature ranges conducive to enzyme activity.
Mechanism of Action

The mechanism of action for xanthosine primarily involves its role as a substrate in nucleotide synthesis pathways. When incorporated into RNA, xanthosine can influence base pairing and stability due to its unique structural properties.

Key Insights

  • Xanthosine can form wobble pairs with uridine, affecting RNA secondary structure and function.
  • In reverse transcription assays, xanthosine is recognized as either guanine or adenine depending on the reverse transcriptase used, highlighting its versatility in genetic coding .
Physical and Chemical Properties Analysis

Xanthosine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water but less soluble in organic solvents.
  • Melting Point: Approximately 220°C (decomposes).

Analytical Data

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the conformational states and interactions of xanthosine within RNA structures.
  • Thermodynamic Properties: Studies indicate that xanthosine-modified RNA exhibits altered thermodynamic stability compared to standard RNA .
Applications

Xanthosine has diverse applications across several scientific fields:

  1. Biochemistry: Used as an intermediate in nucleotide synthesis and as a substrate for various enzymatic reactions.
  2. Pharmaceuticals: Investigated for potential therapeutic applications due to its role in purine metabolism.
  3. Nutritional Science: The sodium salt form (5'-xanthylic acid) is utilized as a flavor enhancer due to its umami taste profile .
  4. Molecular Biology: Employed in studies involving RNA modifications, impacting gene expression and stability .
Biosynthesis and Metabolic Pathways of Xanthosine

Xanthosine in Purine Salvage and De Novo Pathways

Xanthosine serves as a critical node intersecting de novo purine biosynthesis and salvage pathways across kingdoms. In the de novo pathway, xanthosine 5'-monophosphate (XMP) is synthesized from inosine 5'-monophosphate (IMP) via IMP dehydrogenase (IMPDH), followed by dephosphorylation to xanthosine by cytosolic 5'-nucleotidases (cN-II) [1] [10]. The purine salvage pathway repurposes pre-formed nucleobases/nucleosides, with xanthosine salvaged through two primary routes:

  • Phosphorolysis: Xanthosine phosphorylase (XapA in Escherichia coli) cleaves xanthosine to xanthine and ribose-1-phosphate [9].
  • Phosphotransferase activity: Cytosolic 5'-nucleotidase (cN-II) phosphorylates xanthosine using IMP as a phosphate donor (IMP + xanthosine → XMP + inosine), bypassing the rate-limiting IMPDH step [10].

Notably, mammalian brains exhibit limited de novo synthesis capacity, relying heavily on salvage. Stable isotope studies confirm the purine salvage pathway is more efficient than de novo synthesis for ATP regeneration in neuronal cells, with xanthosine salvage enhancing guanine nucleotide pools [3] [5].

Enzymatic Conversion of IMP to Xanthosine in Microbial Systems

Microbial conversion of IMP to xanthosine involves coordinated enzymatic steps:

  • IMPDH-catalyzed oxidation: IMP → XMP (NAD+-dependent; rate-limiting).
  • Dephosphorylation: XMP → xanthosine, catalyzed by 5'-nucleotidases.

In Escherichia coli, this pathway operates bidirectionally:

  • De novo route generates XMP from IMP [1].
  • Salvage route uses xanthine-guanine phosphoribosyltransferase (GPRT) to convert xanthine to XMP [9].

Table 1: Key Enzymes in Microbial Xanthosine Metabolism

EnzymeGene (E. coli)FunctionSubstratesProducts
IMP DehydrogenaseguaBIMP → XMPIMP, NAD+XMP, NADH
Cytosolic 5'-NucleotidasecN-II (mammalian)XMP → xanthosineXMPXanthosine
Xanthosine PhosphorylasexapAXanthosine ⇌ xanthine + ribose-1-PXanthosineXanthine, ribose-1-P
Guanine-Xanthine PRTgptXanthine + PRPP → XMPXanthine, PRPPXMP

Role of Xanthosine in Caffeine Biosynthesis in Coffea and Camellia Species

Xanthosine is the universal precursor for caffeine (1,3,7-trimethylxanthine) in tea (Camellia sinensis) and coffee (Coffea spp.). The pathway involves three methylation steps:

  • Methylation: Xanthosine → 7-methylxanthosine (catalyzed by xanthosine methyltransferase, XMT; EC 2.1.1.158).
  • Ribose removal: 7-Methylxanthosine → 7-methylxanthine (via nucleosidase).
  • Additional methylations: 7-Methylxanthine → theobromine → caffeine (via theobromine synthase and caffeine synthase) [1] [6] [7].

Xanthosine is supplied through four metabolic routes in Coffea:

  • De novo purine biosynthesis.
  • AMP route: AMP → IMP → XMP → xanthosine.
  • SAM cycle route: S-adenosylhomocysteine → adenosine → adenine → AMP → IMP → XMP → xanthosine.
  • GMP route: GMP → guanosine → xanthosine (via guanosine deaminase, GSDA; EC 3.5.4.15) [1] [4].

The GMP route is plant-specific, relying on cytosolic guanosine deaminase (GSDA), which exclusively deaminates guanosine/deoxyguanosine to xanthosine. This enzyme is conserved in plants but absent in bacteria/algae [4]. Genes encoding caffeine pathway methyltransferases (CaXMT, CmXRS1, CaMXMT, CTS) have been cloned from coffee, confirming xanthosine’s centrality [1].

Table 2: Xanthosine Sources in Caffeine Biosynthesis

RouteKey PrecursorKey EnzymesContribution in Tea/Coffee
De novoPRPPIMP dehydrogenase, 5'-nucleotidaseMajor
AMPAMPAMP deaminase, IMP dehydrogenaseSignificant (leaf tissues)
SAM cycleS-AdenosylhomocysteineAdenosine nucleosidase, APRTMinor
GMPGMPGuanosine deaminase (GSDA)Plant-specific

Metabolic Flux Analysis of Xanthosine in Plant Secondary Metabolism

Metabolic flux studies reveal dynamic interconversions of xanthosine-derived alkaloids:

  • Feedback inhibition: Caffeine feeding in tea shoots represses TCS (theobromine synthase) and MXMT (7-methylxanthine methyltransferase) genes, reducing de novo caffeine synthesis [6].
  • Interconversion network: Xanthosine, theobromine, theophylline, and 3-methylxanthine exist in equilibrium. Theophylline feeding induces both degradation (→ 3-methylxanthine) and conversion to caffeine [6].
  • Tissue-specific flux: Tea roots exhibit faster caffeine degradation (→ theophylline → 3-methylxanthine) than shoot tips, indicating compartmentalized metabolic control [6].

Transcriptome profiling of purine alkaloid-fed tea plants shows:

  • Repression of TCS-4 and TCS-8 (methyltransferase genes).
  • Upregulation of putative demethylases/degradative enzymes in roots [6].Flux balance models confirm the AMP and de novo routes dominate xanthosine supply in Coffea, while GMP flux is constrained by GSDA kinetics (Km = 264 µM for guanosine) [1] [4].

Properties

CAS Number

146-80-5

Product Name

Xanthosine

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19)

InChI Key

UBORTCNDUKBEOP-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O

Solubility

Soluble in DMSO

Synonyms

9 beta-D-ribofuranosylxanthine
xanthosine

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O

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